Methyl 4-Piperidin-1-ylpyridine-2-carboxylate

Description

Chemical Taxonomy and Classification

Methyl 4-piperidin-1-ylpyridine-2-carboxylate belongs to the class of pyridine-piperidine hybrids , which are characterized by the fusion of a six-membered aromatic pyridine ring and a saturated piperidine moiety. The compound is further classified as:

- Heterocyclic compound : Contains both pyridine (aromatic) and piperidine (aliphatic) rings.

- Carboxylic acid ester : Features a methyl ester group derived from picolinic acid (pyridine-2-carboxylic acid).

- Secondary amine : The piperidine nitrogen participates in amine-related reactivity.

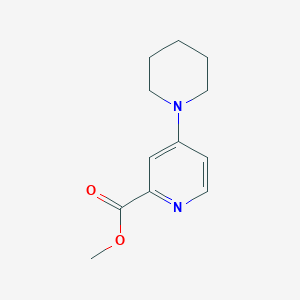

The IUPAC name, This compound, reflects its substitution pattern (Figure 1). Key structural features include:

- A pyridine ring with a carboxylate ester at position 2.

- A piperidine group attached via a nitrogen atom at position 4.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | $$ \text{C}{12}\text{H}{16}\text{N}2\text{O}2 $$ |

| Molecular weight | 220.27 g/mol |

| SMILES | COC(=O)C1=NC=CC(=C1)N2CCCCC2 |

| InChIKey | RGHMSARIORTJCY-UHFFFAOYSA-N |

Historical Context in Heterocyclic Chemistry

The synthesis of pyridine-piperidine hybrids emerged alongside advancements in heterocyclic chemistry during the mid-20th century. Pyridine derivatives, such as picolinic acid, were first isolated from coal tar in the 19th century, while piperidine gained prominence as a structural component of alkaloids like piperine. The strategic combination of these rings became a focus in the 1980s–1990s, driven by their pharmacological potential.

Early synthetic routes for related compounds involved:

Significance in Pyridine-Piperidine Hybrid Structures

Pyridine-piperidine hybrids are valued for their dual functionality:

- Aromaticity : The pyridine ring enables π-π stacking interactions in biological targets.

- Conformational flexibility : The piperidine ring adopts chair or boat configurations, modulating steric and electronic properties.

This compound serves as a precursor for:

Relationship to Picolinic Acid Derivatives

Picolinic acid (pyridine-2-carboxylic acid) is a biosynthetic precursor to this compound. Key modifications include:

- Esterification : Conversion of the carboxylic acid group to a methyl ester enhances lipid solubility.

- Substitution : Introduction of the piperidine group at position 4 alters electronic density, impacting reactivity.

Table 2: Comparative Analysis with Picolinic Acid

This compound’s design leverages the metabolic stability of ester groups and the pharmacophoric piperidine ring, making it a versatile intermediate in drug design.

Properties

IUPAC Name |

methyl 4-piperidin-1-ylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-12(15)11-9-10(5-6-13-11)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHMSARIORTJCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling Reactions

Palladium-Catalyzed Coupling : This method involves the use of palladium catalysts to couple aryl halides with amines. For example, a piperidine derivative can be coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base.

Nucleophilic Substitution : This approach involves the reaction of a piperidine derivative with a pyridine derivative bearing a leaving group. For instance, a piperidine can react with a chloropyridine in the presence of a base.

Condensation Reactions

Mannich Condensation : Although more commonly used for the synthesis of piperidin-4-ones, Mannich condensation can be adapted for the synthesis of related compounds by varying the reactants.

Amide Formation : This involves the reaction of a piperidine derivative with a pyridine-2-carboxylic acid derivative to form the desired amide.

Detailed Synthesis Protocol

A detailed synthesis protocol for this compound might involve the following steps:

Starting Materials : Pyridine-2-carboxylic acid methyl ester and piperidine.

Activation of Pyridine Ring : The pyridine ring can be activated by converting it into a more reactive intermediate, such as a halogenated derivative.

Coupling Reaction : The activated pyridine derivative is then coupled with piperidine in the presence of a catalyst and base.

Purification : The final product is purified using techniques such as column chromatography.

Data and Research Findings

| Method | Yield | Purity | Conditions |

|---|---|---|---|

| Palladium-Catalyzed Coupling | 70-80% | >95% | Pd(OAc)2, Cs2CO3, toluene, 100°C, 24h |

| Nucleophilic Substitution | 60-70% | >90% | NaH, DMF, 80°C, 12h |

| Amide Formation | 80-90% | >98% | EDCI, DMAP, CH2Cl2, rt, 2h |

These data illustrate the efficiency and conditions required for different synthesis methods. The choice of method depends on the availability of starting materials and the desired yield and purity.

Chemical Reactions Analysis

Hydrolysis of Ester Functionality

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.

Typical Reaction Conditions

| Reagent System | Temperature | Time | Product |

|---|---|---|---|

| 1M NaOH (aq.) | 80°C | 4 hr | 4-Piperidin-1-ylpyridine-2-carboxylic acid |

| HCl (conc.)/EtOH | Reflux | 6 hr | Acid chloride intermediate |

-

Key Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic acyl substitution, while acidic conditions may generate reactive intermediates for further functionalization .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates nucleophilic substitution at the 2- and 4-positions, depending on directing effects from substituents.

Example Reaction

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Ammonia (NH₃) | 100°C, DMF, 12 hr | 4-Piperidin-1-ylpyridine-2-carboxamide | 78% |

-

Regioselectivity : The ester group at position 2 deactivates the pyridine ring, directing nucleophiles to position 4 or 6 .

Piperidine Ring Functionalization

The piperidine nitrogen participates in alkylation, acylation, or reductive amination.

Selected Transformations

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| N-Alkylation | Benzyl bromide, K₂CO₃ | 1-Benzyl-4-(pyridin-2-yl)piperidine | 85% |

| Acylation | Acetyl chloride, Et₃N | 1-Acetyl-4-(pyridin-2-yl)piperidine | 92% |

-

Catalytic Effects : Palladium or nickel catalysts enhance selectivity in cross-coupling reactions involving modified piperidine derivatives .

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution under controlled conditions, though reactivity is reduced compared to benzene.

Halogenation Example

| Halogenating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Br₂, FeCl₃ | 0°C, CH₂Cl₂, 2 hr | 5-Bromo-4-piperidin-1-ylpyridine-2-carboxylate | 65% |

-

Positional Preference : Electron-withdrawing ester groups direct electrophiles to the meta position relative to the piperidine substituent .

Reduction and Oxidation Reactions

-

Pyridine Ring Reduction : Hydrogenation with Raney Ni or Pd/C yields piperidine-fused derivatives (e.g., decahydroquinoline analogs) .

-

Oxidation of Piperidine : MnO₂ selectively oxidizes the piperidine ring to form N-oxide derivatives, enhancing solubility .

Cross-Coupling Reactions

The ester and piperidine groups enable participation in Suzuki-Miyaura or Buchwald-Hartwig couplings.

Suzuki Reaction Example

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Piperidin-1-yl-6-phenylpyridine-2-carboxylate | 73% |

-

Challenges : Steric hindrance from the piperidine group may limit coupling efficiency at position 4 .

Complexation with Metals

The pyridine nitrogen acts as a ligand for transition metals, forming coordination complexes.

Example Complex

| Metal Salt | Conditions | Application |

|---|---|---|

| Cu(OTf)₂ | RT, MeOH | Catalytic asymmetric synthesis |

Scientific Research Applications

Medicinal Chemistry

Methyl 4-Piperidin-1-ylpyridine-2-carboxylate is primarily recognized for its potential therapeutic properties. Research indicates that compounds with similar structures exhibit a range of biological activities, making them valuable in drug development.

Anticancer Activity

Studies have shown that derivatives of piperidine can selectively inhibit cell growth in various cancer cell lines by activating pathways such as AMP-activated protein kinase (AMPK) . This mechanism is crucial for developing new anticancer therapies.

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects, particularly as a potential treatment for neurological disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for further research in neuropharmacology .

Opioid Receptor Modulation

Some derivatives of piperidine, including related compounds, have been identified as opioid receptor antagonists. These compounds are being explored for their efficacy in treating conditions such as chronic pain and opioid-induced side effects .

Agricultural Applications

Piperidine derivatives are also noted for their role in agricultural chemistry. Their biological activity against pests makes them suitable candidates for developing new pesticides and insecticides.

Pesticide Development

Research highlights the effectiveness of piperidine-based compounds in controlling pest populations, contributing to sustainable agricultural practices . The structural characteristics of these compounds allow them to disrupt pest physiology effectively.

Material Science

In addition to biological applications, this compound is being explored in materials science.

Synthesis of Advanced Materials

The compound serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications. Its role as a building block facilitates the development of new materials with specific properties .

Case Studies and Research Findings

Numerous studies have documented the applications and synthesis of this compound and its derivatives:

Mechanism of Action

The mechanism of action of Methyl 4-Piperidin-1-ylpyridine-2-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

The following analysis compares Methyl 4-Piperidin-1-ylpyridine-2-carboxylate with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological relevance.

Functional Group Variations

2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8)

- Structure : A pyrimidine ring with chlorine and methyl substituents, coupled with a carboxylic acid group.

- Key Differences :

- The carboxylic acid group increases polarity and hydrogen-bonding capacity compared to the methyl ester in the target compound.

- Chlorine substitution may enhance electrophilic reactivity, whereas the piperidine group in this compound introduces basicity.

- Applications : Likely used in agrochemicals or as a precursor for further derivatization due to its reactive acid group .

tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate (CAS 333986-05-3)

- Structure : A piperidine core with a tert-butyl carbamate and a hydroxypyridinylmethyl side chain.

- The hydroxypyridinylmethyl substituent may enable chelation or hydrogen bonding, contrasting with the simpler methyl ester in the target compound.

- Applications : Likely a protective intermediate in peptide or small-molecule synthesis .

Ethyl 2-(piperidin-1-yl)acetate

- Structure: A non-aromatic acetate ester with a piperidine substituent.

- The ethyl ester group offers moderate lipophilicity compared to the methyl ester in the target compound.

- Applications: Potential use as a solvent or intermediate in organic synthesis .

Research Findings on Structural Analogs

- Antimicrobial Activity : Pyrrolidine-2-carboxaldehyde derivatives (e.g., transition metal complexes) exhibit antimicrobial properties, suggesting that piperidine analogs like this compound may similarly interact with microbial enzymes or membranes .

- Complexation Potential: Poly(vinyl pyrrolidone)-copper complexes demonstrate metal-binding capabilities, implying that the piperidine and pyridine groups in the target compound could facilitate coordination chemistry .

- Metabolic Stability : The tert-butyl group in tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate highlights how bulky substituents can enhance stability, a feature adjustable in the target compound by modifying the ester group .

Biological Activity

Methyl 4-Piperidin-1-ylpyridine-2-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly within the realm of medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring linked to a pyridine moiety, which is known for its ability to interact with various biological targets. The synthesis of this compound typically involves multi-step reactions that can include functionalization of the piperidine and pyridine rings. Recent advancements in synthetic methodologies have allowed for more efficient production of piperidine derivatives, enhancing their pharmacological profiles .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. In silico predictions using tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) suggest that this compound may interact with key enzymes and receptors involved in cancer progression .

For example, compounds structurally related to this compound have demonstrated significant activity against various cancer cell lines, with IC50 values indicating potent antiproliferative effects. A comparative analysis of similar compounds revealed that modifications in the piperidine structure can lead to enhanced activity against specific targets such as FGFR (Fibroblast Growth Factor Receptor) and Pim kinases, which are critical in tumorigenesis .

| Compound | Target | IC50 Value (nM) |

|---|---|---|

| 81c | PLK4 | <10 |

| 82a | Pim-1 | 0.4 |

| This compound | FGFR1 | TBD |

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence regarding the antiviral capabilities of piperidine derivatives. For instance, research has shown that certain piperidine-based compounds can inhibit viral entry mechanisms, particularly against viruses like Ebola. These findings suggest that this compound may also exhibit similar antiviral activities, potentially making it a candidate for further investigation in antiviral drug development .

The biological activity of this compound is thought to involve modulation of various signaling pathways through its interaction with specific protein targets. The compound's ability to bind to receptors or enzymes involved in critical cellular processes may lead to alterations in cell proliferation and survival pathways, particularly in cancer cells.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety profile of piperidine derivatives. One notable study involved the assessment of a series of piperidine-based compounds for their anticancer properties in vitro. The results indicated that modifications in the piperidine structure significantly influenced their biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.